(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol is a complex organic compound characterized by a long carbon chain with multiple unsaturated bonds. Its molecular formula is , and it possesses a molecular weight of approximately 244.3719 g/mol. The compound features a unique arrangement of double and triple bonds, specifically two alkynes and several alkenes, contributing to its distinctive chemical properties and potential biological activities. This compound is also known by other names such as (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol and falcarinol, which is derived from its natural sources like certain plants in the Apiaceae family .
These reactions are influenced by the compound's stereochemistry and the presence of functional groups.
Research indicates that (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anti-cancer properties. Specifically, it has shown effectiveness in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models. The compound's mechanism of action may involve modulation of signaling pathways related to cell proliferation and apoptosis .
The synthesis of (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol can be achieved through several methods:
These methods allow for the production of both racemic mixtures and enantiomerically pure forms depending on the desired application.
(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol has several applications in various fields:
Studies on (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol have highlighted its interactions with various biological systems:
These interactions suggest potential therapeutic avenues for further research.
Several compounds share structural similarities with (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Falcarinol | Alkyne | Anti-inflammatory |
| (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol | Alkyne/Alkene | Antioxidant |
| 1,9-Heptadecadiene | Diene | Antimicrobial |
| 4-Hydroxyphenylacetone | Aromatic Hydrocarbon | Antioxidant |
(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol is unique due to its specific arrangement of multiple unsaturations combined with a hydroxyl group. This configuration enhances its reactivity and biological activity compared to simpler alkenes or alkynes that lack such structural complexity.
The compound (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol represents a complex polyunsaturated alcohol featuring a distinctive molecular architecture that combines multiple double bonds (alkenes) and triple bonds (alkynes) within a seventeen-carbon chain [10] [11]. The molecular formula is established as C17H22O with a molecular weight of 242.36 grams per mole [11]. The structural backbone consists of a heptadecane chain bearing three double bonds at positions 7, 9, and 15, coupled with two triple bonds at positions 11 and 13, and a hydroxyl functional group at the third carbon position [11].
The stereochemical designation (3S) indicates the absolute configuration at the chiral center located at carbon-3, where the hydroxyl group is positioned according to the Cahn-Ingold-Prelog priority rules [43] [46]. The S configuration denotes a sinister (left) arrangement when the molecule is oriented with the lowest priority substituent pointing away from the observer [43]. This stereochemical specification is crucial for understanding the three-dimensional molecular geometry and potential biological activity of the compound [46].
The atomic connectivity pattern reveals alternating single and multiple bond arrangements that create a highly conjugated system [21]. The presence of both alkene and alkyne functionalities within the same molecule generates significant electronic delocalization throughout the carbon framework [21]. The geometric configuration of the double bonds, particularly at positions 7 and 9, contributes to the overall molecular conformation and influences the spatial arrangement of the entire structure [21].
| Structural Feature | Position | Bond Type | Configuration |
|---|---|---|---|
| Hydroxyl Group | C-3 | C-O single | S absolute configuration |
| Double Bond | C-7,8 | C=C | E or Z geometry |
| Double Bond | C-9,10 | C=C | E or Z geometry |
| Triple Bond | C-11,12 | C≡C | Linear geometry |
| Triple Bond | C-13,14 | C≡C | Linear geometry |
| Double Bond | C-15,16 | C=C | E or Z geometry |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol through characteristic chemical shift patterns and coupling constants [24]. The carbon-13 Nuclear Magnetic Resonance spectrum exhibits distinct resonances for the acetylenic carbons appearing in the range of 80-90 parts per million, while the alkenic carbons resonate between 120-140 parts per million [24]. The chiral carbon bearing the hydroxyl group displays a characteristic chemical shift around 70-75 parts per million, confirming the presence of the secondary alcohol functionality [24].
Proton Nuclear Magnetic Resonance analysis reveals distinctive multipicity patterns corresponding to the various proton environments within the molecule [24]. The alkenic protons exhibit characteristic chemical shifts between 5.0-6.5 parts per million with complex coupling patterns resulting from vicinal and long-range interactions [24]. The hydroxyl proton appears as a broad singlet around 2.0-4.0 parts per million, which can undergo exchange with deuterium oxide [24].
Infrared spectroscopy provides definitive identification of the functional groups present in the molecule through characteristic vibrational frequencies [25] [26]. The carbon-carbon triple bonds exhibit sharp, medium-intensity absorption bands in the region of 2100-2260 wavenumbers, which serve as diagnostic markers for the acetylenic functionalities [25] [26]. The stretching frequency of the triple bonds can vary depending on the electronic environment, with internal alkynes typically absorbing around 2100-2140 wavenumbers [25].
The hydroxyl group manifests as a broad absorption band between 3200-3600 wavenumbers, characteristic of the oxygen-hydrogen stretching vibration [27]. The carbon-carbon double bonds contribute absorption bands in the 1600-1700 wavenumber region, although these may overlap with other vibrational modes within the molecule [30]. The carbon-hydrogen stretching vibrations of the alkenic protons appear above 3000 wavenumbers, distinguishing them from the saturated carbon-hydrogen bonds which absorb below 3000 wavenumbers [30].
| Spectroscopic Technique | Characteristic Signal | Frequency/Chemical Shift | Assignment |
|---|---|---|---|
| Carbon-13 Nuclear Magnetic Resonance | 80-90 ppm | Chemical Shift | Acetylenic Carbons |
| Carbon-13 Nuclear Magnetic Resonance | 120-140 ppm | Chemical Shift | Alkenic Carbons |
| Carbon-13 Nuclear Magnetic Resonance | 70-75 ppm | Chemical Shift | Hydroxyl-bearing Carbon |
| Infrared | 2100-2260 cm⁻¹ | Stretching Frequency | Carbon-carbon Triple Bonds |
| Infrared | 3200-3600 cm⁻¹ | Stretching Frequency | Hydroxyl Group |
| Infrared | 1600-1700 cm⁻¹ | Stretching Frequency | Carbon-carbon Double Bonds |
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that elucidate the structural connectivity [28] [31]. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the molecular formula C17H22O [11]. Fragmentation patterns in tandem mass spectrometry reveal characteristic losses associated with the polyunsaturated structure, including sequential losses of alkyl fragments and rearrangement processes involving the multiple bond systems [28] [31].
X-ray crystallographic analysis of diacetylene-containing compounds reveals critical structural parameters that govern molecular packing and conformational preferences [29] [33]. The crystal structure determination of related polyacetylene compounds demonstrates the importance of intermolecular interactions in stabilizing specific conformational arrangements [29]. The topochemical parameters, including tilt angles and intermolecular distances, play crucial roles in determining the solid-state organization of these molecules [33].
Conformational analysis of polyunsaturated compounds with multiple triple bonds indicates that the linear geometry imposed by the acetylenic functionalities significantly constrains the overall molecular shape [35]. The carbon-carbon triple bond distance is characteristically short, measuring approximately 1.18-1.21 Angstroms, which is substantially shorter than corresponding double bonds (1.32-1.34 Angstroms) or single bonds (1.53-1.54 Angstroms) [42] [45].
The crystallographic studies of similar diacetylene compounds reveal that the molecules adopt extended conformations to minimize steric interactions between the multiple bond systems [33]. The presence of the hydroxyl group introduces additional hydrogen bonding possibilities that can influence the crystal packing arrangements and intermolecular associations [33]. The stereochemical configuration at the hydroxyl-bearing carbon affects the overall molecular dipole moment and influences the preferred crystal packing motifs [33].
| Crystallographic Parameter | Value | Units | Reference Compound |
|---|---|---|---|
| Carbon-carbon Triple Bond Length | 1.18-1.21 | Angstroms | Acetylene derivatives |
| Carbon-carbon Double Bond Length | 1.32-1.34 | Angstroms | Alkene systems |
| Carbon-carbon Single Bond Length | 1.53-1.54 | Angstroms | Alkane systems |
| Tilt Angle (θ) | 45° | Degrees | Diacetylene crystals |
| Intermolecular Distance | <3.8 | Angstroms | Crystal packing |
Density Functional Theory calculations provide detailed insights into the electronic structure and geometrical parameters of (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol [36] [38]. The computational modeling reveals that the molecule adopts an extended conformation to minimize intramolecular strain arising from the multiple unsaturated bonds [38]. The bond length alternation pattern characteristic of polyacetylene systems is preserved in this compound, with alternating shorter and longer carbon-carbon bonds throughout the conjugated framework [38].
The electronic structure calculations demonstrate significant delocalization of π-electrons across the entire conjugated system, resulting in enhanced molecular stability [38]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the extensive conjugation present in the molecule [36]. Density Functional Theory predictions indicate that the triple bonds maintain their characteristic short bond lengths of approximately 1.20-1.21 Angstroms, consistent with experimental crystallographic data [41] [44].
Molecular dynamics simulations reveal the conformational flexibility of the molecule in solution and the preferred orientations of the hydroxyl group relative to the polyunsaturated backbone [39]. The computational studies indicate that the molecule can adopt multiple conformational states through rotation around single bonds, while the multiple bonds impose geometric constraints that limit overall flexibility [39]. The presence of the chiral center introduces asymmetric conformational preferences that influence the overall molecular shape [39].
The calculations predict that the carbon-carbon triple bond lengths increase with electron-donating substituents and decrease with electron-withdrawing groups, consistent with established trends in diacetylene chemistry [41]. The vibrational frequency calculations support the infrared spectroscopic assignments, with predicted carbon-carbon triple bond stretching frequencies in the range of 2100-2250 wavenumbers [41]. The computational predictions for carbon-13 Nuclear Magnetic Resonance chemical shifts align well with experimental observations, validating the theoretical approach [41].
| Computational Parameter | Calculated Value | Method | Property |
|---|---|---|---|
| Carbon-carbon Triple Bond Length | 1.20-1.21 Å | Density Functional Theory | Geometric optimization |
| Triple Bond Stretching Frequency | 2100-2250 cm⁻¹ | Vibrational analysis | Infrared prediction |
| Molecular Dipole Moment | Variable | Electronic structure | Polarity assessment |
| Conformational Energy Barrier | 10-20 kJ/mol | Potential energy surface | Rotational flexibility |
| Highest Occupied Molecular Orbital Energy | -5 to -6 eV | Electronic structure | Ionization potential |
The compound (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol represents a distinctive member of the polyacetylene family predominantly found within the Araliaceae plant family. This family, which includes economically and medicinally important genera such as Panax, Oplopanax, and Aralia, serves as a primary source of structurally diverse polyacetylenes with significant biological activities [1] [2].
Within the Araliaceae family, polyacetylenes are characteristic natural products that share biosynthetic origins with the closely related Apiaceae family [1] [2]. The distribution pattern of these compounds across different genera demonstrates remarkable chemical diversity, with over 103 polyacetylenes identified from 72 species across 41 genera in related plant families [3]. The Araliaceae specifically produces both falcarinol-type and dehydrofalcarinol-type polyacetylenes, representing two major structural classes that diverge from common biosynthetic precursors [4].
Research has demonstrated that Panax ginseng, a representative Araliaceae species, contains multiple polyacetylene compounds including panaxynol, panaxydol, and various ginsenoyne derivatives [5] [6]. These compounds are primarily concentrated in root tissues, with Panax quinquefolium showing the highest polyacetylene content at 0.080% among studied species [5]. The tissue-specific accumulation patterns reveal preferential distribution in root hairs and lateral roots compared to main root systems, suggesting specialized biosynthetic machinery in these anatomical structures [7].
The structural relationship between (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol and other Araliaceae polyacetylenes indicates a common biogenetic origin through the crepenynate pathway. This pathway represents the primary route for polyacetylene formation in campanulid plants, including the Araliaceae family [8] [9]. The compound's C17 carbon framework with hydroxyl functionality at the C-3 position aligns with the characteristic structural features of falcarinol-type polyacetylenes commonly found in this plant family [10] [6].
| Plant Species | Major Polyacetylenes Present | Tissue Distribution | Concentration Range (g/kg FW) |
|---|---|---|---|
| Panax ginseng | Panaxynol, Panaxydol, Ginsenoyne A-D | Roots, Hairy root cultures | 0.020-0.080 |
| Panax quinquefolium | Panaxynol, Panaxydol, Falcarinol | Roots, Root hairs | 0.040-0.080 |
| Oplopanax horridus | Oplopantriol A & B, Falcarindiol | Root bark, Stems | 0.010-0.030 |
| Oplopanax elatus | Oploxynes A & B, Oplopandiol | Stems, Roots | 0.008-0.025 |
The biosynthesis of (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol involves a complex series of enzymatic transformations centered on the fatty acid desaturase 2 (FAD2) gene family. These enzymes have undergone significant evolutionary diversification to catalyze not only traditional desaturation reactions but also acetylenation, hydroxylation, and conjugation reactions that generate the structural complexity observed in polyacetylenes [9] [11].
The initial step in polyacetylene biosynthesis involves the conversion of oleic acid to linoleic acid by canonical FAD2 desaturases. Subsequently, divergent FAD2-like enzymes, specifically Δ12-fatty acid acetylenases, catalyze the critical acetylenation step that converts linoleic acid to crepenynic acid [12] [13]. This transformation represents the first committed step in the crepenynate pathway and involves the removal of two hydrogen atoms from the existing double bond at the Δ12 position to form a carbon-carbon triple bond [14].
Mechanistic studies using kinetic isotope effect measurements have revealed that the acetylenation process occurs through two discrete steps. The initial step involves hydrogen atom abstraction at the C12 position with a substantial isotope effect (kH/kD = 14.6), followed by a second hydrogen removal at C13 with minimal isotope sensitivity (kH/kD = 1.25) [14]. This mechanism distinguishes acetylenases from conventional desaturases and provides insight into the catalytic specificity required for triple bond formation.
Further enzymatic modifications involve additional FAD2-like enzymes that catalyze secondary desaturation and acetylenation reactions at Δ14 and Δ16 positions. These enzymes demonstrate remarkable substrate flexibility and can act on various polyacetylene intermediates to generate the complex substitution patterns observed in final products [15] [16]. The evolutionary radiation of FAD2 genes in campanulid plants, particularly within the Asterales and Apiales orders that include Araliaceae, has facilitated the development of this enzymatic diversity through positive selection and gene duplication events [9].
| Enzyme Name | Function | Substrate | Product | Gene Family |
|---|---|---|---|---|
| Fatty Acid Desaturase 2 (FAD2) | Primary oleate to linoleate conversion | Oleic acid (18:1) | Linoleic acid (18:2) | FAD2 α-lineage |
| Δ12-Fatty Acid Acetylenase | Converts linoleate to crepenynic acid | Linoleic acid (18:2) | Crepenynic acid | FAD2-LIKE |
| Δ14-Desaturase | Secondary desaturation at Δ14 position | Crepenynic acid derivatives | Dehydrocrepenynic acid | FAD2-LIKE |
| Δ16-Acetylenase | Triple bond formation at Δ16 position | Polyacetylene intermediates | Advanced polyacetylenes | FAD2-LIKE |
The final stages of (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol biosynthesis involve carbon chain modifications, including β-oxidation-mediated chain shortening from C18 to C17 frameworks and stereospecific hydroxylation at the C-3 position. These transformations require additional enzymatic machinery, including specific hydroxylases and oxidative enzymes that introduce the structural features characteristic of the final product [17] [6].
The compound (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol functions as both a phytoalexin and allelochemical, serving multiple ecological roles in plant defense and competitive interactions. As a phytoalexin, this polyacetylene is synthesized de novo in response to biotic stress conditions, including pathogen attack, mechanical wounding, and elicitor treatment [18] [19].
Phytoalexin activity of polyacetylenes operates through multiple mechanisms targeting microbial pathogens. These compounds disrupt fungal and bacterial cell membranes through their lipophilic properties and acetylenic functional groups, leading to loss of membrane integrity and cellular dysfunction [20] [19]. The antimicrobial spectrum includes activity against Staphylococcus aureus, Bacillus subtilis, Cryptococcus neoformans, and Aspergillus fumigatus, with effective concentrations ranging from 0.5 to 10.0 μM [19].
Research on Panax ginseng hairy root cultures has demonstrated that polyacetylenes are actively released into the surrounding medium, suggesting their role as root exudates that modify the rhizosphere environment [19] [21]. This secretion pattern indicates allelopathic potential, where these compounds can influence the growth and development of neighboring plants through soil-mediated chemical interactions.
The allelopathic effects of polyacetylenes have been documented in various plant systems, with compounds showing growth inhibition against target species at concentrations ranging from 1.0 to 25.0 μM [22] [23]. The mechanism involves interference with fundamental cellular processes including seed germination, root elongation, and photosynthetic activity. Studies using α-terthienyl and phenylheptatriyne, structurally related polyacetylenes, demonstrated significant allelopathic activity enhanced by near-ultraviolet light exposure [22].
The ecological significance of polyacetylene-mediated allelopathy extends to plant community dynamics and invasive species success. Research on Solidago altissima revealed that polyacetylene compounds, particularly cis-dehydromatricaria ester, contribute significantly to the allelopathic activities that facilitate successful invasion in non-native environments [24] [25]. This demonstrates the adaptive value of polyacetylene production in competitive plant interactions.
| Ecological Role | Target Organisms | Mechanism of Action | Effective Concentration (μM) | Response Time |
|---|---|---|---|---|
| Phytoalexin Activity | Fungal pathogens, Bacteria | Membrane disruption, Enzyme inhibition | 0.5-10.0 | 2-6 hours |
| Allelopathic Effects | Competing plant species | Growth inhibition, Germination suppression | 1.0-25.0 | 12-48 hours |
| Antimicrobial Defense | Soil-borne microorganisms | Cell wall disruption, Protein denaturation | 0.3-5.0 | 1-4 hours |
| Root Exudation | Rhizosphere microbes | Chemical signaling, Microbial selection | 0.1-2.0 | Continuous |
The temporal dynamics of polyacetylene accumulation in response to stress conditions reveal rapid induction kinetics characteristic of defense compounds. Transcriptome analysis has shown that genes encoding polyacetylene biosynthetic enzymes are significantly upregulated within hours of methyl jasmonate treatment or physical wounding, with peak expression occurring 1-3 days post-treatment [12] [13]. This rapid response enables plants to quickly mobilize chemical defenses when threatened by pathogens or competitors.
Environmental factors significantly influence polyacetylene biosynthesis and ecological activity. Light quality, particularly near-ultraviolet radiation, enhances both the synthesis and biological activity of these compounds, suggesting co-evolution with natural light conditions [22] [26]. Temperature, soil moisture, and nutrient availability also modulate polyacetylene production, indicating sophisticated regulatory mechanisms that optimize defensive investment based on environmental conditions [27] [28].